![molecular formula C11H11BrN2O2 B13143813 3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoicacid](/img/structure/B13143813.png)
3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoic acid is a compound belonging to the imidazo[1,2-a]pyridine class of heterocyclic compounds These compounds are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities
Méthodes De Préparation
The synthesis of 3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the functionalization of imidazo[1,2-a]pyridines via radical reactions. This process can be carried out using transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired functionalization.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
For example, the bromine atom in the compound can undergo nucleophilic substitution reactions to form different derivatives. The propanoic acid group can also participate in esterification reactions to form esters. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoic acid has several scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of new drugs, particularly for the treatment of infectious diseases like tuberculosis . The compound’s unique structure allows for the design of derivatives with enhanced biological activity and selectivity.
In biology, the compound can be used as a probe to study various biochemical pathways and molecular interactions. Its ability to interact with specific molecular targets makes it valuable for research in drug discovery and development.
In the industrial sector, 3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoic acid can be used as an intermediate in the synthesis of other valuable compounds. Its reactivity and versatility make it a useful building block for the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoic acid can be compared with other similar compounds in the imidazo[1,2-a]pyridine class. Some similar compounds include 6-Bromo-8-methylimidazo[1,2-a]pyridine, 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine, and 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine . These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and biological activities.
The uniqueness of 3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoic acid lies in its specific combination of substituents, which confer distinct reactivity and potential applications. Its bromine atom and propanoic acid group make it a versatile compound for various synthetic and research purposes.
Propriétés
Formule moléculaire |
C11H11BrN2O2 |
|---|---|
Poids moléculaire |
283.12 g/mol |
Nom IUPAC |
3-(8-bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C11H11BrN2O2/c1-7-4-9(12)11-13-5-8(14(11)6-7)2-3-10(15)16/h4-6H,2-3H2,1H3,(H,15,16) |
Clé InChI |
MLCSCAQZKYYVTL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2C(=CN=C2C(=C1)Br)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



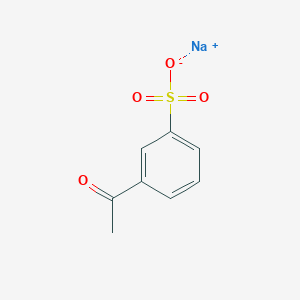
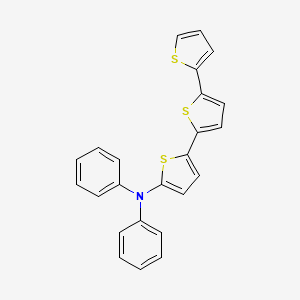
![(2'-(Diphenylamino)-[1,1'-biphenyl]-2-yl)diphenylphosphine oxide](/img/structure/B13143749.png)
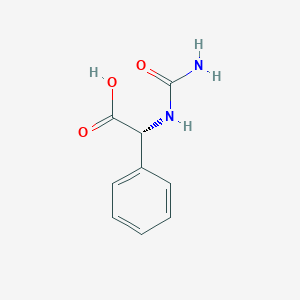
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-](/img/structure/B13143774.png)

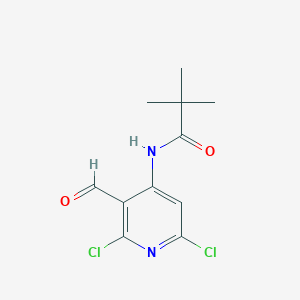
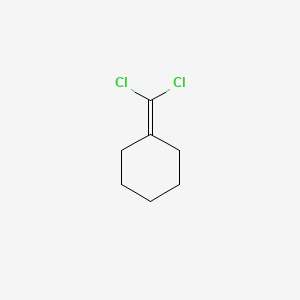
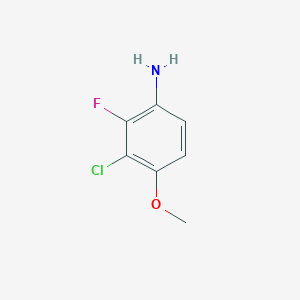

![2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B13143806.png)
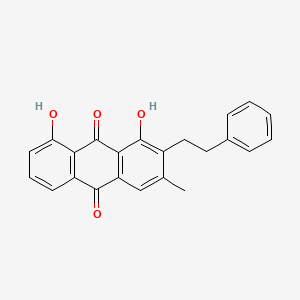
![3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B13143812.png)
